Metandienone was first synthesized in the 1950s and gained popularity as an anabolic agent. It is classified under the category of anabolic androgenic steroids, which are synthetic derivatives of testosterone designed to maximize anabolic effects while minimizing androgenic effects. The chemical structure of metandienone includes modifications that enhance its anabolic properties, including a methyl group at the C17 position and a double bond between the C1 and C2 positions.
The synthesis of epimethandienone typically involves several steps, starting from testosterone or its derivatives. One common method includes:
The detailed reaction pathways involve various intermediates and require careful control of reaction conditions to achieve high yields of the desired product.
The molecular formula of epimethandienone is , with a molar mass of approximately . The structure features:
The three-dimensional structure can be represented using various chemical notation systems, including SMILES and InChI formats, which provide insight into its stereochemistry and functional groups .
Epimethandienone undergoes several metabolic transformations in the body:
These reactions are significant for understanding both the pharmacokinetics of epimethandienone and its potential side effects .
Epimethandienone exerts its effects primarily through binding to androgen receptors in muscle tissues. This binding activates gene expression related to protein synthesis, leading to increased muscle mass and strength. The compound also influences nitrogen retention, promoting an anabolic state conducive to muscle growth. Additionally, it has moderate estrogenic activity due to its ability to be aromatized into estrogens, which can lead to side effects such as gynecomastia if not properly managed .
Epimethandienone is characterized by specific physical properties:
Chemical properties include its reactivity with various reagents during synthesis and metabolism, influencing its pharmacological profile .
Epimethandienone has been utilized in various scientific contexts:
Epimethandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) emerged as a significant metabolite during mid-20th-century investigations into the biotransformation of methandienone (Dianabol), a widely abused anabolic-androgenic steroid (AAS). Initial metabolic studies in the 1960s–1970s revealed that hepatic enzymes catalyzed the epimerization of methandienone’s 17-hydroxyl group, yielding Epimethandienone as a stereoisomeric metabolite with distinct chemical properties [1] [4]. This epimerization altered the molecule’s three-dimensional conformation, reducing its direct androgen receptor binding affinity but prolonging its detectability in urine compared to the parent compound [4]. Research confirmed its identity through gas chromatography-mass spectrometry (GC-MS) profiling, where it consistently appeared in excretion studies alongside other methandienone metabolites like 6β-hydroxymethandienone and 18-nor-17β-hydroxymethyl metabolites [1] [6].
Table 1: Key Metabolic Transformations of Methandienone Yielding Epimethandienone
Parent Compound | Metabolite | Biotransformation Step | Analytical Detection Window |
---|---|---|---|
Methandienone | Epimethandienone | 17β-hydroxyl epimerization | 10–14 days post-administration |
Methandienone | 6β-Hydroxymethandienone | Hepatic hydroxylation | 7–10 days |
The World Anti-Doping Agency (WADA) classified Epimethandienone under S1.1 Anabolic Androgenic Steroids as an exogenous prohibited substance, explicitly listing it alongside other methandienone metabolites in the Prohibited List by the early 2000s [3] [7]. This inclusion followed forensic evidence that Epimethandienone served as a specific urinary biomarker for methandienone misuse, unaffected by endogenous steroid production [3] [5]. WADA’s approach evolved to prioritize metabolite tracking over parent-compound detection due to:
WADA’s 2004 List revision formalized its status as a "substance with similar chemical structure or biological effect" to classic AAS, enabling laboratories to target it proactively in doping screens [3] [7].
Table 2: WADA Regulatory Milestones for Epimethandienone
Year | Regulatory Action | Basis |
---|---|---|
Pre-2004 | Implicit prohibition under class S1.1 | Structural similarity to methandienone |
2004 | Explicit listing in Prohibited List | Metabolic specificity confirmed in excretion studies |
Post-2004 | Inclusion in Athlete Biological Passport (ABP) modules | Biomarker utility for longitudinal steroid profiling |
Epimethandienone catalyzed a paradigm shift in anti-doping science by demonstrating that metabolites, not parent drugs, offer the most reliable evidence of AAS misuse. Its detection resolved critical limitations in anti-doping strategies:
This metabolite-centric framework now underpins WADA’s approach to all AAS, as reflected in the 2021 Prohibited List’s expanded coverage of isomers and metabolites under S1.1 [7]. Laboratories employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Epimethandienone at ng/mL levels, distinguishing it from endogenous epi-androsterone via precise mass transitions and retention times [5].
Table 3: Evolution of Metabolite Tracking in Anti-Doping
Tracking Paradigm | Pre-2000s Approach | Post-Epimethandienone Model |
---|---|---|
Primary Target | Parent AAS (e.g., methandienone) | Metabolites (e.g., Epimethandienone) |
Detection Window | Short (2–5 days) | Extended (10–21 days) |
Specificity | Low (natural steroid interference) | High (exogenous biomarkers) |
Impact on Deterrence | Limited | Enhanced via retrospective testing |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7